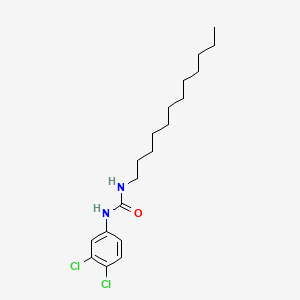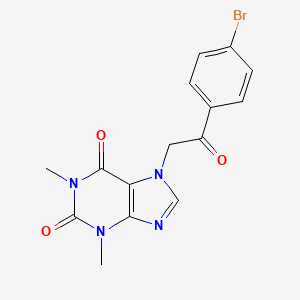
N'-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-Chlorbenzyliden)-3-(4-Methoxyphenyl)-1H-pyrazol-5-carbohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Hydrazonen gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyrazolrings, einer Methoxyphenylgruppe und einer Chlorbenzyliden-Einheit aus. Sie ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-(2-Chlorbenzyliden)-3-(4-Methoxyphenyl)-1H-pyrazol-5-carbohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Chlorbenzaldehyd und 3-(4-Methoxyphenyl)-1H-pyrazol-5-carbohydrazid. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators, wie z. B. Essigsäure, unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird dann abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Fortschrittliche Reinigungstechniken, wie z. B. Säulenchromatographie, können eingesetzt werden, um die gewünschte Qualität zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen
N'-(2-Chlorbenzyliden)-3-(4-Methoxyphenyl)-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydrazinderivaten führen.
Substitution: Die Chlorbenzyliden-Einheit kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden oder Hydroxyl-Derivaten.
Reduktion: Bildung von Hydrazinderivaten.
Substitution: Bildung von substituierten Benzyliden-Derivaten.
Wissenschaftliche Forschungsanwendungen
N'-(2-Chlorbenzyliden)-3-(4-Methoxyphenyl)-1H-pyrazol-5-carbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Pharmazeutische Chemie: Es wird auf sein Potenzial als entzündungshemmendes, antimikrobielles und krebshemmendes Mittel untersucht.
Biologische Forschung: Die Verbindung wird verwendet, um ihre Auswirkungen auf verschiedene biologische Pfade und Ziele zu untersuchen.
Industrielle Anwendungen: Sie kann als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N'-(2-Chlorbenzyliden)-3-(4-Methoxyphenyl)-1H-pyrazol-5-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Ziele hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N’-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-(2-Chlorbenzyliden)-3-Phenyl-1H-pyrazol-5-carbohydrazid
- N'-(2-Chlorbenzyliden)-3-(4-Hydroxyphenyl)-1H-pyrazol-5-carbohydrazid
Einzigartigkeit
N'-(2-Chlorbenzyliden)-3-(4-Methoxyphenyl)-1H-pyrazol-5-carbohydrazid ist aufgrund des Vorhandenseins der Methoxygruppe einzigartig, die ihre biologische Aktivität und chemische Reaktivität beeinflussen kann. Diese strukturelle Besonderheit kann ihr Potenzial als therapeutisches Mittel im Vergleich zu ähnlichen Verbindungen verbessern.
Eigenschaften
Molekularformel |
C18H15ClN4O2 |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-14-8-6-12(7-9-14)16-10-17(22-21-16)18(24)23-20-11-13-4-2-3-5-15(13)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI-Schlüssel |
LRMWZDHIVCUXLN-RGVLZGJSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11985964.png)
![N-(4-ethylphenyl)-2-[6-[(4-ethylphenyl)carbamoylmethylsulfanyl]hexylsulfanyl]acetamide](/img/structure/B11985965.png)
![2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)

![9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11985982.png)
![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
![({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B11985995.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide](/img/structure/B11986008.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986009.png)
![3-cyclopropyl-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986010.png)
